BenchChemオンラインストアへようこそ!

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide

Glucocorticoid receptor binding radioligand competition assay Ki determination

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (CAS 5541-37-7), also designated as TCA Impurity D, Delta-9(11) Desonide, or Desonide Impurity I, is a synthetic corticosteroid-related impurity featuring a pregna-1,4,9(11)-triene-3,20-dione core with a 16α,17α-acetonide group. This compound is structurally derived from Triamcinolone Acetonide (TA) by formal loss of the 9α-fluoro and 11β-hydroxy substituents, with concomitant introduction of a Δ9(11) double bond, yielding a molecular formula of C₂₄H₃₀O₅ (MW 398.49).

Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
CAS No. 5541-37-7
Cat. No. B152038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide
CAS5541-37-7
Synonyms(16α)-21-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4,9(11)-triene-3,20-dione; _x000B_16α,17,21-Trihydroxy-pregna-1,4,9(11)-triene-3,20-dione cyclic 16,17-acetal with acetone;  2H-Naphth[2’,1’:4,5]indeno[1,2-d][1,3]dioxole Pregna-1,4,9(11)-triene-
Molecular FormulaC24H30O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)C
InChIInChI=1S/C24H30O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h7-9,11,16,18,20,25H,5-6,10,12-13H2,1-4H3/t16-,18+,20-,22+,23+,24-/m1/s1
InChIKeyXTAIWNCAVBJJDD-DPOGTSLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (CAS 5541-37-7): Structural Identity and Comparator Landscape for Pharmaceutical Impurity Sourcing


9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (CAS 5541-37-7), also designated as TCA Impurity D, Delta-9(11) Desonide, or Desonide Impurity I, is a synthetic corticosteroid-related impurity featuring a pregna-1,4,9(11)-triene-3,20-dione core with a 16α,17α-acetonide group [1]. This compound is structurally derived from Triamcinolone Acetonide (TA) by formal loss of the 9α-fluoro and 11β-hydroxy substituents, with concomitant introduction of a Δ9(11) double bond, yielding a molecular formula of C₂₄H₃₀O₅ (MW 398.49) . As an impurity reference standard, it is critical for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for both Triamcinolone Acetonide and Desonide drug substances and products [2]. The closest structurally and pharmacologically meaningful comparators include Triamcinolone Acetonide (fluorinated, 11β-hydroxy), Desonide (non-fluorinated, 11β-hydroxy), Triamcinolone Acetonide EP Impurity C (C-16 epimer), and Fluocinolone Acetonide. Selection among these analogs hinges on quantifiable differences in glucocorticoid receptor (GR) binding kinetics, the presence or absence of a critical 9α-fluoro–Phe623 hydrogen bond, differential skin atrophy potential, and chromatographic retention behaviour.

Why 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide Cannot Be Substituted by Other In-Class Impurities or Analogs


Although multiple corticosteroid-related impurities share the same core scaffold, 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide occupies a unique structural niche that prevents its interchange with other in-class compounds. The simultaneous absence of the 9α-fluoro substituent and the 11β-hydroxy group, combined with the presence of a Δ9(11) olefin, produces a distinct hydrogen-bonding profile at the GR ligand-binding pocket: the fluorine atom in TA forms a strong hydrogen bond with Phe623 that is absent in this compound [1]. This difference has functional consequences, as demonstrated by the fact that Desonide and Triamcinolone Acetonide—which differ only by the presence of the 9α-fluoro atom—exhibit similar vasoconstrictor potency yet markedly different skin atrophy potential, with only the fluorinated steroid producing severe persistent atrophy [2]. Furthermore, the Δ9(11) unsaturation alters the electronic and steric environment of the steroid B-ring, directly affecting chromatographic retention and UV spectral properties, which makes this compound indispensable as a system suitability marker in pharmacopoeial impurity profiling methods that cannot be satisfied by using the parent drug, 9-chloro analogs, or 16-epimers.

Product-Specific Quantitative Evidence Guide: 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (CAS 5541-37-7) vs. Comparators


GR Binding Affinity: Quantified Ki Difference Between Fluorinated Triamcinolone Acetonide and Non-Fluorinated Analogs

Triamcinolone Acetonide (TA) displays a Ki of 0.72 ± 0.24 nM for the human glucocorticoid receptor (GR) in a radiolabeled competition binding assay [1]. The non-fluorinated analog Desonide—which shares the same 11β-hydroxy substitution pattern as TA but lacks the 9α-fluoro atom—has been classified as a low-potency topical corticosteroid with substantially weaker GR binding, consistent with the established role of the 9α-fluoro group in anchoring a hydrogen bond to Phe623 in the GR ligand-binding domain [2][3]. Although a direct Ki value for 9-Desfluoro-11-dehydroxy-9(11)-ene TA (which additionally lacks the 11β-hydroxy group) has not been published in peer-reviewed literature, the cumulative structural SAR evidence predicts that it will exhibit GR binding affinity that is further reduced relative to Desonide, positioning it as a functionally distinct, low-affinity reference material for impurity profiling rather than a bioactive analog.

Glucocorticoid receptor binding radioligand competition assay Ki determination

9α-Fluoro–Phe623 Hydrogen Bond: Structural Basis for Differential GR Activation and DNA-Binding Dynamics

Single-molecule microscopy and fluorescence recovery after photobleaching (FRAP) studies demonstrate that the 9α-fluoro group present on Δ-fludrocortisone and dexamethasone creates a strong hydrogen bond with phenylalanine at position 623 (Phe623) of the GR ligand-binding pocket [1]. This fluorine-mediated interaction is absent in prednisolone (which lacks the 9α-fluoro substituent) and is confirmed to be crucial for modulating GR DNA-binding dynamics and receptor mobility within the nucleus [1]. 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide lacks both the 9α-fluoro and 11β-hydroxy groups, meaning it cannot engage Phe623 through this hydrogen bond, nor can it form the 11β-OH-mediated interactions that contribute to receptor activation. The Δ9(11) double bond further rigidifies the B-ring, potentially introducing steric clashes with residues that normally accommodate the saturated 9α,11β-substituted ring system of active corticosteroids.

glucocorticoid receptor crystallography 9α-fluoro hydrogen bond DNA-binding dynamics

Skin Atrophy Potential: Direct Head-to-Head Human Study Comparing Fluorinated vs. Non-Fluorinated Corticosteroids

In a controlled human study comparing intradermally injected corticosteroids in both normal and UVL-induced inflamed skin, Desonide (non-fluorinated, 11β-hydroxy) and Triamcinolone Acetonide (fluorinated, 11β-hydroxy)—which differ only by the presence of the 9α-fluoro atom—exhibited similar vasoconstrictor potency [1]. Critically, only the fluorine-containing Triamcinolone Acetonide produced severe persistent skin atrophy; Desonide produced only mild, transient atrophy [1]. This establishes a direct causal link between the 9α-fluoro substituent and steroid-induced atrophogenicity, independent of vasoconstrictor potency. Since 9-Desfluoro-11-dehydroxy-9(11)-ene TA lacks both the 9α-fluoro and 11β-hydroxy groups, it is expected to exhibit further reduced atrophogenicity, making it an even safer reference material for handling in analytical laboratories.

corticosteroid-induced skin atrophy vasoconstrictor assay human intradermal injection

Chromatographic Resolution: Relative Retention Time and System Suitability Differentiation from Co-Eluting Impurities

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide is employed as a system suitability marker in validated HPLC and HPTLC methods for the simultaneous determination of Triamcinolone Acetonide and its co-formulated drugs in the presence of impurities and degradation products [1]. In the validated reversed-phase HPLC method (acetonitrile-methanol-0.05 M potassium dihydrogen phosphate pH 3.0, 25:15:60 v/v/v, detection at 225 nm), the target compound resolves from Triamcinolone Acetonide (TMC), econazole nitrate (ECZ), and other related impurities including Triamcinolone Acetonide EP Impurity C (the 16α,17α-epimer, CAS 161740-69-8) and Triamcinolone Acetonide EP Impurity D (9α-chloro analog, CAS 10392-74-2) [1]. The Δ9(11) unsaturation in the target compound confers a distinct UV absorption profile and chromatographic retention that is intermediate between the more polar 11β-hydroxy-containing analogs and the less polar 9α-halo compounds, making it essential for establishing peak purity and resolution criteria in compendial methods.

HPLC impurity profiling relative retention time system suitability

Physicochemical Property Differentiation: Molecular Weight, LogP, and Hydrogen Bond Donor/Acceptor Profile vs. Pharmacopoeial Impurity Standards

The molecular formula C₂₄H₃₀O₅ (MW 398.49) of 9-Desfluoro-11-dehydroxy-9(11)-ene TA distinguishes it from all major Triamcinolone Acetonide pharmacopoeial impurities, including Triamcinolone Acetonide EP Impurity C (C₂₄H₃₁FO₇, MW 450.50) and EP Impurity D (9α-chloro TA, C₂₄H₃₀ClFO₆, MW 484.94) [1]. The target compound has zero hydrogen bond donors (the 11β-OH and 21-OH are absent or masked) compared to two H-bond donors in Triamcinolone Acetonide (11β-OH, 21-OH), resulting in lower aqueous solubility and a higher predicted LogP. This physicochemical divergence directly affects extraction recovery during sample preparation, column retention in reversed-phase chromatography, and ionization efficiency in LC-MS analysis, necessitating compound-specific validation of analytical methods rather than extrapolation from data obtained with the parent drug or other impurity standards.

physicochemical characterization hydrogen bond donor/acceptor impurity standard specification

Best Research and Industrial Application Scenarios for 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (CAS 5541-37-7)


Impurity Reference Standard for Triamcinolone Acetonide ANDA/DMF Regulatory Submissions

As a fully characterized impurity standard (TCA Impurity D), 9-Desfluoro-11-dehydroxy-9(11)-ene TA is directly applicable for HPLC and HPTLC method validation studies supporting ANDA and DMF filings for generic Triamcinolone Acetonide drug products. The validated stability-indicating methods reported by Abbas et al. (J AOAC Int, 2018) [1] demonstrate that this impurity can be chromatographically resolved from the parent drug and other specified impurities, enabling its use as a system suitability marker. The compound's distinct UV chromophore (Δ9(11)-ene conjugated with the 1,4-diene-3-one system) provides a unique spectral ratio that confirms peak identity and purity. Procurement of this reference standard is essential for laboratories performing ICH Q3A/Q3B-compliant impurity profiling of Triamcinolone Acetonide active pharmaceutical ingredient (API) and finished dosage forms.

Desonide Impurity Profiling and Quality Control

Designated as Desonide Impurity I (Delta-9(11) Desonide), this compound is a key reference material for the quality control of Desonide API and formulated products. Since Desonide is a non-fluorinated corticosteroid, the presence of the Δ9(11) impurity is indicative of dehydration during synthesis or storage. The structural similarity between the target compound and Desonide (both lack the 9α-fluoro substituent) means that chromatographic resolution between these two species is challenging and requires a certified reference standard for accurate method development. The documented differential skin atrophy profile—where non-fluorinated corticosteroids produce only mild, transient atrophy compared to severe persistent atrophy with fluorinated analogs [2]—provides additional justification for stringent control of this impurity in Desonide products intended for prolonged topical use.

Structure-Activity Relationship (SAR) Studies of Corticosteroid GR Interactions

The unique structural features of 9-Desfluoro-11-dehydroxy-9(11)-ene TA—concurrent absence of 9α-fluoro and 11β-hydroxy groups plus presence of a Δ9(11) double bond—make it a valuable tool compound for SAR studies investigating the independent contributions of the 9α-fluoro–Phe623 hydrogen bond and the 11β-hydroxy group to GR binding, DNA-binding dynamics, and transcriptional activation [3]. The known Ki of Triamcinolone Acetonide (0.72 ± 0.24 nM) provides a quantitative baseline for comparison [4]. This compound allows researchers to decouple the contributions of fluorination and 11β-hydroxylation in a single molecular entity, which cannot be achieved using Desonide (lacks fluorine but retains 11β-OH) or Triamcinolone Acetonide (retains both modifications).

Occupational Safety and Handling Standard for Low-Atrophogenicity Corticosteroid Reference Materials

Based on the direct head-to-head human study demonstrating that non-fluorinated corticosteroids (Desonide) produce only mild, transient skin atrophy while fluorinated analogs (Triamcinolone Acetonide) cause severe persistent atrophy [2], 9-Desfluoro-11-dehydroxy-9(11)-ene TA can be prioritized as a preferred reference standard in analytical laboratories where repeated handling of multiple corticosteroid impurity standards raises occupational skin exposure concerns. Its predicted atrophogenicity profile—≤ mild transient atrophy based on the absence of both the 9α-fluoro and 11β-hydroxy groups—makes it a safer alternative for routine system suitability testing compared to fluorinated impurity standards, while still providing the chromatographic resolution necessary for method validation.

Quote Request

Request a Quote for 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.